11-Chloro-6,11-dihydrodibenz[b,e]thiepin
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClS |
|---|---|
Molecular Weight |
246.8 g/mol |
IUPAC Name |
11-chloro-6,11-dihydrobenzo[c][1]benzothiepine |
InChI |
InChI=1S/C14H11ClS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9H2 |
InChI Key |
LYGVSZXMMRLJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 11 Chloro 6,11 Dihydrodibenz B,e Thiepin
Retrosynthetic Analysis of the Dibenz[b,e]thiepin Core
A retrosynthetic analysis of the 11-Chloro-6,11-dihydrodibenz[b,e]thiepin core reveals key bond disconnections that simplify the target molecule into readily available starting materials. The primary disconnection strategy involves the chloro group at the C-11 position, leading back to the corresponding alcohol or ketone precursor, namely 6,11-dihydrodibenz[b,e]thiepin-11-ol or 6,11-dihydrodibenz[b,e]thiepin-11-one.
Further disconnection of the tricyclic ketone, 6,11-dihydrodibenz[b,e]thiepin-11-one, through a Friedel-Crafts acylation-type reaction, breaks the bond between the carbonyl carbon and one of the benzene (B151609) rings. This leads to the precursor, 2-(phenylthiomethyl)benzoic acid. This linear precursor contains all the necessary carbon and sulfur atoms for the subsequent cyclization. Finally, a disconnection of the thioether bond in 2-(phenylthiomethyl)benzoic acid points to phthalide (B148349) and thiophenol as simple, commercially available starting materials. This retrosynthetic pathway forms the basis for the most common and established synthetic routes to the dibenz[b,e]thiepin core.
Established Synthetic Routes to this compound
The established synthesis of this compound is a multi-step process that involves the formation of the thiepin ring, followed by the introduction of the chlorine atom at the C-11 position.
Ring-Closure Strategies in the Formation of the Thiepin Ring
The key step in forming the dibenz[b,e]thiepin core is an intramolecular cyclization reaction. The most widely employed method is the Friedel-Crafts acylation of 2-(phenylthiomethyl)benzoic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), which facilitates the electrophilic attack of the carboxylic acid onto the adjacent phenyl ring, leading to the formation of 6,11-dihydrodibenz[b,e]thiepin-11-one.
| Reaction Step | Reactant | Reagent | Product |
| Intramolecular Cyclization | 2-(phenylthiomethyl)benzoic acid | Polyphosphoric Acid (PPA) | 6,11-dihydrodibenz[b,e]thiepin-11-one |
This acid-catalyzed cyclization is an efficient method for constructing the seven-membered thiepin ring fused to two benzene rings.
Halogenation Procedures at the C-11 Position
With the 6,11-dihydrodibenz[b,e]thiepin-11-one in hand, the next step is the introduction of the chlorine atom at the C-11 position. A common and effective strategy involves a two-step process. First, the ketone at the C-11 position is reduced to the corresponding alcohol, 6,11-dihydrodibenz[b,e]thiepin-11-ol. This reduction can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH4).
Subsequently, the resulting alcohol is converted to the desired 11-chloro derivative. This transformation is readily accomplished by treating the alcohol with a chlorinating agent like thionyl chloride (SOCl2). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by a chlorine atom.
| Reaction Step | Reactant | Reagent | Product |
| Reduction | 6,11-dihydrodibenz[b,e]thiepin-11-one | Sodium Borohydride (NaBH4) | 6,11-dihydrodibenz[b,e]thiepin-11-ol |
| Chlorination | 6,11-dihydrodibenz[b,e]thiepin-11-ol | Thionyl Chloride (SOCl2) | This compound |
Precursor Synthesis and Functionalization
The synthesis of the key precursor, 2-(phenylthiomethyl)benzoic acid, is typically achieved through the reaction of phthalide with thiophenol in the presence of a base. The base, such as sodium hydroxide, deprotonates the thiophenol to form the thiophenolate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phthalide and leading to the opening of the lactone ring. Subsequent acidification yields 2-(phenylthiomethyl)benzoic acid.
| Reaction Step | Reactants | Reagent | Product |
| Precursor Synthesis | Phthalide, Thiophenol | Sodium Hydroxide | 2-(phenylthiomethyl)benzoic acid |
This method provides a straightforward and high-yielding route to the necessary precursor for the subsequent cyclization reaction.
Novel and Emerging Synthetic Approaches
While the established routes are reliable, research into more efficient and versatile methods for the synthesis of dibenz[b,e]thiepins and related heterocyclic systems is ongoing.
Catalytic Methods in Thiepin Synthesis
Modern organic synthesis has seen a surge in the development of catalytic methods for the construction of complex molecules. For the synthesis of dibenzo[b,f]heteropines, including thiepines, several palladium-catalyzed reactions have been reported. beilstein-journals.org These include domino reactions such as the Mizoroki–Heck–Buchwald–Hartwig sequence, which can construct the tricyclic system in a one-pot fashion from simpler precursors. beilstein-journals.org
Another powerful catalytic method is ring-closing metathesis (RCM), which has been successfully applied to the synthesis of dibenzo[b,f]heteropines. beilstein-journals.org This reaction, often catalyzed by ruthenium-based catalysts, involves the formation of a new double bond to close the seven-membered ring. While these methods have not been specifically reported for the synthesis of this compound, they represent the forefront of synthetic strategies for this class of compounds and hold promise for future applications.
| Catalytic Method | Catalyst | Key Transformation |
| Mizoroki–Heck–Buchwald–Hartwig Domino Reaction | Palladium-based | One-pot formation of the tricyclic core |
| Ring-Closing Metathesis (RCM) | Ruthenium-based | Formation of the seven-membered ring via C=C bond formation |
These catalytic approaches offer advantages in terms of atom economy, step efficiency, and the potential for introducing a wider range of functional groups into the dibenz[b,e]thiepin scaffold.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, particularly when employing traditional reagents like thionyl chloride, presents several challenges from a green chemistry perspective. The twelve principles of green chemistry provide a framework for assessing and improving the environmental footprint of chemical processes.
Atom Economy: The reaction of an alcohol with thionyl chloride to form an alkyl chloride has a poor atom economy. A significant portion of the atoms from the reagents (sulfur, one oxygen, and one chlorine from SOCl₂) are not incorporated into the final product but end up as waste products.
Use of Less Hazardous Chemical Syntheses: Thionyl chloride is a corrosive and toxic reagent. Its handling requires stringent safety precautions. The gaseous byproducts, SO₂ and HCl, are also toxic and corrosive. Exploring alternative, less hazardous chlorinating agents is a key goal for greening this synthesis.
Safer Solvents and Auxiliaries: The choice of solvent for the chlorination reaction is crucial. While various solvents can be used, greener alternatives to traditional chlorinated solvents or aromatic hydrocarbons should be considered. Ideally, the reaction would be performed in a solvent with a good environmental, health, and safety profile, or even under solvent-free conditions if feasible.
Catalysis: The Friedel-Crafts cyclization to form the ketone precursor can be improved by using catalytic amounts of a Lewis acid instead of stoichiometric or solvent-quantities of strong acids like PPA. google.com This not only reduces waste but also simplifies the work-up procedure.
For the chlorination step, while catalytic methods for the conversion of alcohols to chlorides exist, they are not as widely applicable as stoichiometric reagents like thionyl chloride. Further research into catalytic alternatives that are efficient for this specific substrate is warranted.
The table below outlines some green chemistry considerations for the key reaction steps.
| Reaction Step | Traditional Method | Green Chemistry Considerations |
| Cyclization | Polyphosphoric acid (PPA) at high temperature | Use of catalytic Lewis acids (e.g., FeCl₃) at lower temperatures. |
| Reduction | Sodium borohydride in alcohol | Use of catalytic hydrogenation if compatible with the sulfur atom. |
| Chlorination | Thionyl chloride (SOCl₂) | Exploration of alternative, less hazardous chlorinating agents; use of greener solvents; development of catalytic methods. |
Optimization and Scale-Up Considerations in this compound Synthesis
The transition from a laboratory-scale synthesis of this compound to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Safety: The use of thionyl chloride on a large scale is a significant safety concern. It is a highly reactive and corrosive substance that reacts violently with water. The reaction is also exothermic and produces large volumes of toxic and corrosive gases (SO₂ and HCl). ganeshremedies.com Therefore, a robust reactor design with efficient heat transfer and a reliable off-gas scrubbing system is essential. prosim.net The temperature of the reaction must be carefully controlled to prevent runaway reactions.
Reaction Kinetics and Optimization: To maximize yield and minimize side reactions, a thorough understanding of the reaction kinetics is necessary. This involves studying the effect of various parameters such as temperature, concentration of reactants, and addition rates. For the chlorination step, the slow addition of thionyl chloride to the alcohol solution is often employed to control the exotherm.
Work-up and Purification: The work-up procedure for the chlorination reaction typically involves quenching the excess thionyl chloride and neutralizing the acidic byproducts. On a large scale, the handling and disposal of the resulting aqueous waste streams need to be managed efficiently. The purification of the final product, which may involve crystallization or chromatography on a laboratory scale, needs to be adapted for large-scale production. Crystallization is generally preferred for its efficiency and cost-effectiveness at scale.
Solvent Selection and Recovery: The choice of solvent is critical for both the reaction performance and the environmental impact of the process. The solvent should be readily available, have a low environmental impact, and be easily recoverable. For instance, in the synthesis of a related compound, a greener solvent choice enabled inline purification and separation, which is highly desirable in an industrial setting. acs.org
Continuous Flow Processing: For chlorination reactions, continuous flow processing offers several advantages over traditional batch processing, particularly in terms of safety and efficiency. acs.org The small reaction volumes in a continuous reactor allow for better control of the reaction temperature and mixing, minimizing the risk of runaway reactions. The off-gassing can also be managed more effectively. Continuous processing can lead to higher yields and purity, and can be more easily automated.
The following table summarizes key scale-up considerations for the synthesis.
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Reagent Handling | Manual addition | Automated dosing systems for hazardous reagents like SOCl₂. |
| Temperature Control | Heating mantles, ice baths | Jacketed reactors with precise temperature control and emergency cooling. prosim.net |
| Mixing | Magnetic stirrers | Mechanical stirrers with appropriate impeller design for efficient mixing. |
| Off-gas Management | Fume hood | Dedicated scrubbing systems to neutralize HCl and SO₂. ganeshremedies.com |
| Purification | Chromatography, simple crystallization | Optimized crystallization processes, potentially continuous crystallization. |
| Process Type | Batch | Consideration of continuous flow processing for improved safety and efficiency. acs.org |
Chemical Reactivity and Transformation Mechanisms of 11 Chloro 6,11 Dihydrodibenz B,e Thiepin
Nucleophilic Substitution Reactions at the C-11 Position
The chlorine atom at the C-11 position is benzylic and adjacent to a sulfur atom, making it a highly reactive site for nucleophilic substitution. This reactivity is fundamental to its role as a synthetic precursor, allowing for the introduction of a wide variety of functional groups.
The mechanism of nucleophilic substitution at the C-11 position can proceed via either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) pathway, with the operative mechanism being highly dependent on the reaction conditions and the nucleophile.
S_N1 Mechanism: An S_N1 pathway involves the initial, rate-determining departure of the chloride ion to form a planar, resonance-stabilized carbocation at the C-11 position. The stability of this cation is significantly enhanced by the delocalization of the positive charge across the adjacent benzene (B151609) rings and potentially through participation of the sulfur atom's lone pairs. This stabilized intermediate is then rapidly attacked by a nucleophile from either face, which can lead to a racemic mixture if the starting material is chiral and enantiomerically pure. The formation of this stable carbocation is favored by polar protic solvents and weakly basic nucleophiles.
S_N2 Mechanism: An S_N2 pathway involves a concerted, one-step process where the incoming nucleophile attacks the C-11 carbon from the side opposite to the chlorine atom, leading to an inversion of stereochemistry. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The steric hindrance around the C-11 position, which is part of a constrained seven-membered ring, may influence the feasibility of the backside attack required for an S_N2 reaction.
In practice, the synthesis of derivatives like Dosulepin, which involves reacting the 11-chloro compound with a Grignard reagent or an amine, often proceeds under conditions that could support a stabilized carbocation, suggesting a significant contribution from an S_N1-like pathway.
The structure and nature of the nucleophile play a critical role in determining the outcome and rate of the substitution reaction at C-11. A wide range of nucleophiles can be employed to synthesize various derivatives.
| Nucleophile Type | Example Nucleophile | Expected Product at C-11 |
| Nitrogen Nucleophiles | Dimethylamine, Piperazine | 11-Amino-6,11-dihydrodibenz[b,e]thiepin derivatives |
| Carbon Nucleophiles | Grignard Reagents (e.g., 3-(dimethylamino)propylmagnesium chloride) | 11-Alkyl-6,11-dihydrodibenz[b,e]thiepin derivatives |
| Oxygen Nucleophiles | Alcohols, Water | 11-Alkoxy-/11-Hydroxy-6,11-dihydrodibenz[b,e]thiepin |
| Sulfur Nucleophiles | Thiols | 11-Thioether-6,11-dihydrodibenz[b,e]thiepin derivatives |
The reactivity is influenced by:
Nucleophilicity: Stronger nucleophiles, such as organometallic reagents or primary amines, will react more readily than weaker nucleophiles like water or alcohols.
Steric Hindrance: Bulky nucleophiles may face steric hindrance when approaching the C-11 carbon, potentially slowing the reaction rate, particularly if the mechanism has significant S_N2 character.
Basicity: Highly basic nucleophiles can also promote elimination reactions, leading to the formation of an exocyclic double bond at the C-11 position, although substitution is generally the major pathway due to the stability of the resulting product.
The C-11 position of 11-Chloro-6,11-dihydrodibenz[b,e]thiepin is a stereocenter. Consequently, the stereochemical outcome of substitution reactions is of significant interest.
S_N1 Reactions: If the reaction proceeds through a planar carbocation intermediate (S_N1), attack by the nucleophile can occur from either side, leading to a mixture of enantiomers (racemization) if a single enantiomer of the starting material was used.
S_N2 Reactions: A pure S_N2 reaction would result in a complete inversion of configuration at the C-11 center.
Mixed Pathways: In many cases, substitution reactions at benzylic centers can proceed through a mixed S_N1/S_N2 pathway or involve ion-pair intermediates, leading to partial racemization with a net inversion of configuration.
The specific stereochemical outcome for substitutions on this substrate would require detailed experimental analysis, such as polarimetry or chiral chromatography of the products.
Electrophilic Aromatic Substitution on the Dibenz[b,e]thiepin System
The two benzene rings of the dibenz[b,e]thiepin system are susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the existing substituents on the aromatic rings—the thioether bridge and the ethylene (B1197577) bridge. wikipedia.orglibretexts.org
The sulfur atom of the thioether acts as an ortho-, para-directing group due to its ability to donate lone-pair electrons into the aromatic ring, thereby stabilizing the arenium ion intermediate. wikipedia.org Conversely, the alkyl portions of the seven-membered ring are weakly activating. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the sulfur atom (positions 2, 4, 7, and 9). The precise outcome would also be influenced by steric hindrance from the puckered seven-membered ring. Common SEAr reactions could include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a halogen atom.
Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃ to introduce an acyl or alkyl group. libretexts.org
Rearrangement Reactions Involving the Thiepin Ring
Seven-membered rings like the thiepin system can undergo rearrangement reactions, often driven by the formation of more stable carbocation intermediates or the relief of ring strain. wikipedia.org These can include ring contractions to form more stable five- or six-membered rings. For instance, studies on related benzothiepin systems have shown that they can undergo ring contraction to form benzothiophene (B83047) derivatives under certain conditions. rsc.org
A potential rearrangement pathway for this compound could be initiated by the departure of the chloride ion to form the C-11 carbocation. This cation could then undergo a Wagner-Meerwein type rearrangement, where a bond from the adjacent C-6 atom migrates to C-11, leading to a contracted ring system. However, specific studies detailing such rearrangements for this particular compound are not prevalent in the literature.
Oxidation and Reduction Pathways of the Thiepin Sulfur
The sulfur atom in the thiepin ring exists in the +2 oxidation state and can be readily oxidized to form a sulfoxide (B87167) or a sulfone. researchgate.net This transformation significantly alters the electronic and steric properties of the molecule.
Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), can selectively oxidize the sulfide (B99878) to a sulfoxide (S=O). The resulting this compound-5-oxide would have a new stereocenter at the sulfur atom.
Oxidation to Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), will oxidize the sulfide directly to the sulfone (SO₂). organic-chemistry.org The resulting this compound-5,5-dioxide has been used in the synthesis of various derivatives. researchgate.net The electron-withdrawing nature of the sulfone group deactivates the adjacent aromatic rings towards electrophilic substitution.
Reduction of the thioether sulfur is generally not a common transformation under standard laboratory conditions.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-11 Chloride
The C-11 position of this compound features a benzylic chloride. Such functionalities are often suitable substrates for metal-catalyzed cross-coupling reactions, which are fundamental processes for constructing new carbon-carbon and carbon-heteroatom bonds. The general mechanisms for these transformations typically involve a catalytic cycle with a transition metal, most commonly palladium.
While no specific examples involving this compound were found, the following outlines the general principles of key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide. A hypothetical Suzuki-Miyaura coupling involving this compound would be expected to yield an 11-aryl or 11-vinyl substituted dibenz[b,e]thiepin derivative. The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the substrate.
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, a step that is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is often co-catalyzed by a copper(I) salt. If this compound were to undergo this reaction, it would result in the formation of an 11-alkynyl derivative. The widely accepted mechanism involves:
Formation of a copper acetylide from the terminal alkyne.
Oxidative addition of the palladium(0) catalyst to the organic halide.
Transmetalation of the alkynyl group from copper to the palladium complex.
Reductive elimination of the final product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds between an organic halide and an amine. This reaction is of significant importance in the synthesis of pharmaceuticals and other fine chemicals. A successful Buchwald-Hartwig amination of this compound would produce an 11-amino-substituted derivative. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Illustrative General Conditions for Cross-Coupling Reactions
Since no specific data for this compound is available, the following table provides a general illustration of typical conditions for these reactions with other substrates.
| Reaction | Catalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | CuI (co-catalyst), Et₃N | THF, DMF |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphine ligands (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
This interactive table provides a general overview of conditions and is not based on experimental data for this compound.
Ring-Opening and Ring-Contraction/Expansion Reactions
The 6,11-dihydrodibenz[b,e]thiepin framework consists of a seven-membered thiepin ring fused to two benzene rings. The chemical literature does not provide specific examples of ring-opening, contraction, or expansion reactions for this particular heterocyclic system originating from the C-11 position.
In a broader chemical context, such skeletal rearrangements of cyclic compounds can be induced under various conditions, often involving the formation of reactive intermediates. For instance, the generation of a carbocation at the C-11 position, potentially through the ionization of the C-Cl bond with a Lewis acid, could theoretically initiate a Wagner-Meerwein rearrangement, leading to either ring contraction to a more stable six-membered ring or expansion. Conversely, reactions involving strong bases could potentially lead to elimination or other rearrangement pathways. However, without any documented research, any discussion of these transformations for this compound remains speculative.
Mechanistic Investigations into the Chemical Behavior of 11 Chloro 6,11 Dihydrodibenz B,e Thiepin
Reaction Kinetics and Thermodynamics of Key Transformations
There is a lack of published data on the reaction kinetics and thermodynamics of key transformations involving 11-Chloro-6,11-dihydrodibenz[b,e]thiepin. To determine these parameters, experimental studies would be required. Such studies would typically involve monitoring the rate of reaction with various nucleophiles to determine rate constants and activation energies. Thermodynamic parameters, such as enthalpy and entropy of reaction, would be determined through calorimetric measurements or by studying the temperature dependence of equilibrium constants, if applicable.
Isotope Effects in Reaction Pathways
No studies on isotope effects in the reaction pathways of this compound have been reported. Kinetic isotope effect (KIE) studies, for instance, involving the substitution of atoms with their heavier isotopes at or near the reactive center, are powerful tools for elucidating reaction mechanisms. For example, a carbon-13 KIE at the 11-position could help to distinguish between S
Transition State Analysis of Bond-Forming and Bond-Breaking Processes
A transition state analysis for bond-forming and bond-breaking processes of this compound is not available in the scientific literature. Such an analysis would typically be performed using computational chemistry methods, such as density functional theory (DFT), to model the reaction pathways. These calculations would provide information on the geometry and energy of the transition state, allowing for a detailed understanding of the factors that control the reaction rate and selectivity.
Solvent Effects on Reactivity and Selectivity
There is no specific information regarding the effect of solvents on the reactivity and selectivity of this compound. The reactivity of this compound is expected to be significantly influenced by the solvent. Polar protic solvents would likely favor an S
Derivatization and Analogue Synthesis Based on 11 Chloro 6,11 Dihydrodibenz B,e Thiepin
Synthesis of C-11 Substituted Dibenz[b,e]thiepin Analogues
The chlorine atom at the C-11 position of 11-Chloro-6,11-dihydrodibenz[b,e]thiepin is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of carbon-based functionalities and heteroatoms, leading to the generation of a diverse library of C-11 substituted analogues.
The substitution of the C-11 chlorine with carbon-based nucleophiles allows for the extension of the carbon skeleton and the introduction of various functional groups. Common carbon nucleophiles employed in these reactions include Grignard reagents, organolithium compounds, and cyanide ions.
Alkylation and Arylation: The reaction of this compound with Grignard reagents (R-MgX) or organolithium reagents (R-Li) can lead to the formation of 11-alkyl or 11-aryl derivatives. The choice of solvent and reaction temperature is crucial to control the reactivity and minimize side reactions.
Cyanation: The introduction of a nitrile group at the C-11 position can be achieved through nucleophilic substitution with cyanide salts, such as sodium or potassium cyanide. The resulting 11-cyano-6,11-dihydrodibenz[b,e]thiepin is a valuable intermediate that can be further transformed into other functional groups, including carboxylic acids, amides, and amines.
| Reagent | Product | Functional Group Introduced |
| R-MgX | 11-Alkyl/Aryl-6,11-dihydrodibenz[b,e]thiepin | Alkyl/Aryl |
| R-Li | 11-Alkyl/Aryl-6,11-dihydrodibenz[b,e]thiepin | Alkyl/Aryl |
| NaCN/KCN | 11-Cyano-6,11-dihydrodibenz[b,e]thiepin | Cyano |
The displacement of the C-11 chlorine by heteroatom nucleophiles is a widely used strategy to introduce functional groups that can modulate the physicochemical and biological properties of the resulting analogues.
Amination: Reaction with ammonia, primary amines, or secondary amines yields the corresponding 11-amino-6,11-dihydrodibenz[b,e]thiepin derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. A variety of substituted amines can be introduced, leading to a wide range of analogues with potential pharmacological activities.
Alkoxylation and Thiolation: The introduction of alkoxy or thioether moieties at the C-11 position can be accomplished by reacting this compound with alcohols or thiols, respectively. These reactions are often performed in the presence of a base to facilitate the formation of the corresponding alkoxide or thiolate nucleophiles.
| Nucleophile | Product | Functional Group Introduced |
| R-NH2 | 11-(Alkylamino)-6,11-dihydrodibenz[b,e]thiepin | Amino |
| R-OH | 11-Alkoxy-6,11-dihydrodibenz[b,e]thiepin | Alkoxy |
| R-SH | 11-(Alkylthio)-6,11-dihydrodibenz[b,e]thiepin | Thioether |
Functionalization of the Aromatic Rings
The two benzene (B151609) rings of the dibenz[b,e]thiepin scaffold are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can influence the electronic properties and biological activity of the molecule. The position of substitution is directed by the existing substituents on the aromatic rings.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.
The directing effects of the sulfur atom and the dihydrothiepin ring influence the regioselectivity of these reactions.
Modification of the Thiepin Heterocycle
Modification of the central thiepin ring offers another avenue for structural diversification. The sulfur atom in the thiepin ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the geometry and electronic properties of the molecule.
Oxidation of the Sulfur Atom: The oxidation of the sulfide (B99878) to a sulfoxide is typically achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid. researchgate.net Further oxidation to the sulfone can be accomplished with stronger oxidizing agents or by using an excess of the oxidizing agent. researchgate.net The resulting sulfoxides and sulfones often exhibit different biological activities compared to the parent sulfide.
| Reagent | Product | Modification |
| H2O2/CH3COOH (controlled) | This compound-5-oxide | Sulfoxide |
| H2O2/CH3COOH (excess) | This compound-5,5-dioxide | Sulfone |
Stereoselective Synthesis of Chiral Derivatives
The C-11 position of substituted 6,11-dihydrodibenz[b,e]thiepin derivatives is a stereocenter. The synthesis of enantiomerically pure or enriched chiral derivatives is of significant interest, as different enantiomers often exhibit distinct pharmacological profiles.
Stereoselective Reduction: One common approach to obtaining chiral C-11 substituted derivatives is through the stereoselective reduction of the corresponding ketone, 6,11-dihydrodibenzo[b,e]thiepin-11-one. Chiral reducing agents can be employed to produce an enantiomerically enriched 11-hydroxy derivative, which can then be converted to the chiral 11-chloro derivative.
Chiral Resolution: Alternatively, a racemic mixture of a C-11 substituted derivative can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Library Synthesis and Combinatorial Approaches
The dibenz[b,e]thiepin scaffold is well-suited for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry and solid-phase synthesis techniques can be employed to rapidly generate a large number of diverse analogues.
Solid-Phase Synthesis: In a solid-phase approach, the dibenz[b,e]thiepin core can be attached to a solid support, allowing for the sequential addition of various building blocks and reagents. nih.govresearchgate.net The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away.
Combinatorial Library Design: By systematically varying the substituents at the C-11 position, on the aromatic rings, and by modifying the thiepin heterocycle, large and diverse libraries of dibenz[b,e]thiepin analogues can be constructed. These libraries can then be screened for biological activity to identify lead compounds for drug discovery.
Theoretical and Computational Chemistry of 11 Chloro 6,11 Dihydrodibenz B,e Thiepin
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the fundamental properties of 11-Chloro-6,11-dihydrodibenz[b,e]thiepin at the atomic level. These computational methods allow for a detailed examination of its three-dimensional structure and the distribution of electrons within the molecule.
Conformational Analysis of the Thiepin Ring
The central seven-membered thiepin ring in this compound is not planar and can adopt several conformations. X-ray crystallographic studies of the related compound dibenzo[b,e]thiepin-11(6H)-one have revealed that the thiepin ring exists in a distorted boat conformation. researchgate.netresearchgate.net This non-planar arrangement is a consequence of the sp3 hybridization of the C6 carbon atom. researchgate.net
Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to explore the potential energy surface of the thiepin ring in this compound. These calculations can identify various stable and metastable conformers, such as boat, twist-boat, and chair forms, and determine their relative energies. The presence of the chlorine atom at the 11-position is expected to influence the conformational preferences of the ring.
Illustrative Conformational Energy Profile:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-S-C) |
| Twist-Boat | 0.0 | 55.8 |
| Boat | 2.5 | 75.2 |
| Chair | 5.1 | -60.3 |
Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from conformational analysis. Actual values for this compound would require specific computational studies.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's electrophilic and nucleophilic character.
For this compound, the HOMO is likely to be localized on the electron-rich dibenzothiepin ring system, particularly the sulfur atom and the aromatic rings. The LUMO, on the other hand, is expected to have significant contributions from the C11-Cl bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, potentially making the molecule more reactive towards nucleophiles. mdpi.com
Illustrative Frontier Molecular Orbital Energies:
| Molecular Orbital | Energy (eV) |
| HOMO | -8.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 6.7 |
Note: This data is hypothetical and serves to illustrate the application of FMO theory.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within this compound is uneven due to the presence of heteroatoms (sulfur and chlorine) with different electronegativities compared to carbon and hydrogen. Quantum chemical calculations can determine the partial atomic charges on each atom, revealing the polar nature of the molecule.
The chlorine atom, being highly electronegative, will carry a partial negative charge, while the carbon atom to which it is attached (C11) will bear a partial positive charge. This polarization of the C-Cl bond is a key factor in the molecule's reactivity. The sulfur atom will also influence the charge distribution within the thiepin ring.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP map would likely show a region of high positive potential around the C11 atom, confirming its electrophilic character.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including those involving this compound. By modeling reaction mechanisms, it is possible to understand the energetic and structural changes that occur as reactants are converted into products.
Energy Profiles and Activation Barriers for Substitution Reactions
The chlorine atom at the 11-position of this compound is a leaving group, making the molecule susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanisms, such as the unimolecular (SN1) or bimolecular (SN2) pathways.
Computational modeling can be used to construct a reaction energy profile, which plots the energy of the system as the reaction progresses. This profile reveals the energies of the reactants, products, any intermediates, and the transition states that connect them. The activation energy (or activation barrier) is the energy difference between the reactants and the highest energy transition state. A lower activation energy corresponds to a faster reaction rate. For this compound, the stability of the potential carbocation intermediate at the C11 position will be a crucial factor in determining whether the reaction favors an SN1 or SN2 mechanism.
Illustrative Energy Profile Data for a Hypothetical SN2 Reaction:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Note: This data is for illustrative purposes to explain the concept of a reaction energy profile.
Transition State Geometries and Vibrational Frequencies
A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. ucsb.edu Computational methods can be used to determine the precise three-dimensional geometry of the transition state. For an SN2 reaction of this compound, the transition state would involve the incoming nucleophile forming a partial bond to the C11 atom while the C11-Cl bond is partially broken.
Once a transition state geometry has been located, a vibrational frequency analysis can be performed. A true transition state is characterized by having exactly one imaginary vibrational frequency. youtube.com This imaginary frequency corresponds to the motion along the reaction coordinate, where the atoms are moving in a way that leads from the reactants to the products. The value of this imaginary frequency can provide information about the curvature of the potential energy surface at the transition state. All other vibrational frequencies will be real, corresponding to the normal vibrational modes of the molecule.
Molecular Dynamics Simulations for Solvent and Conformational Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the conformational landscape of this compound and the influence of its surrounding environment.
The central thiepin ring of the dibenz[b,e]thiepin scaffold is known to adopt a distorted boat conformation. MD simulations allow for an exhaustive exploration of the potential energy surface of this compound, revealing the accessible conformations and the energy barriers between them. The presence of the chlorine atom at the 11-position can significantly influence the conformational preference and flexibility of the molecule.
The choice of solvent is critical in determining the conformational equilibrium. In MD simulations, the solvent can be modeled explicitly, with individual solvent molecules surrounding the solute, or implicitly, as a continuous medium with specific dielectric properties. Explicit solvent simulations, while computationally more demanding, provide a more realistic representation of solute-solvent interactions, including hydrogen bonding and specific packing effects. For a molecule like this compound, simulations in solvents of varying polarity, such as water, methanol, and chloroform, can reveal how the solvent modulates its conformational dynamics. For instance, polar solvents may stabilize conformations with a larger dipole moment.
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: The 3D structure of the molecule is placed in a simulation box filled with the chosen solvent molecules.
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and then simulated under constant temperature and pressure (NPT ensemble) to allow the solvent to equilibrate around the solute.
Production Run: A long simulation (typically in the nanosecond to microsecond timescale) is performed to collect trajectory data for analysis.
The analysis of the MD trajectory can provide a wealth of information, including the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the solvation shell.
Interactive Data Table: Representative MD Simulation Parameters
| Parameter | Value/Method |
| Force Field | CHARMM General Force Field (CGenFF) |
| Solvent Models | TIP3P (Water), OPLS-AA (Methanol, Chloroform) |
| Simulation Box | Cubic, 10 Å buffer |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K (Nosé-Hoover thermostat) |
| Pressure | 1 atm (Parrinello-Rahman barostat) |
| Time Step | 2 fs |
| Simulation Length | 100 ns |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
| van der Waals Cutoff | 12 Å |
Interactive Data Table: Illustrative Conformational Analysis Results
| Dihedral Angle (C5-C6-S-C11a) | Solvent | Average Value (degrees) | Standard Deviation (degrees) |
| Water | 65.2 | 5.1 | |
| Methanol | 68.9 | 6.3 | |
| Chloroform | 72.1 | 7.8 |
Note: The data in these tables are illustrative and represent the type of information that would be obtained from MD simulations.
QSAR (Quantitative Structure-Activity Relationship) Methodologies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For this compound, QSAR methodologies can be employed to predict its reactivity in various chemical transformations.
The development of a QSAR model for chemical reactivity involves several key steps:
Data Set Collection: A dataset of compounds with known reactivity data is required. For predicting the reactivity of the 11-chloro group, this could include data on nucleophilic substitution reactions for a series of related chlorinated compounds.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), partial atomic charges, and dipole moment. For instance, a lower LUMO energy for the C-Cl bond would suggest a higher susceptibility to nucleophilic attack.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es).
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP being the most common descriptor.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices and shape indices.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with an independent test set of compounds.
For this compound, a QSAR model could predict its susceptibility to, for example, nucleophilic substitution at the C11 position. A relevant finding from studies on other chlorinated compounds is that the number of chlorine atoms can significantly contribute to the electronic properties of the molecule, which in turn influences its reactivity.
Interactive Data Table: Key Molecular Descriptors for QSAR of Chemical Reactivity
| Descriptor Class | Specific Descriptor | Relevance to Reactivity of the C-Cl Bond |
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | A lower LUMO energy localized on the C-Cl bond indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| Partial Charge on C11 and Cl | A more positive partial charge on C11 and a more negative charge on Cl enhance the bond polarity, favoring substitution. | |
| Steric | Steric Hindrance around C11 | Increased steric bulk around the reaction center can hinder the approach of a nucleophile, decreasing reactivity. |
| Topological | Kier & Hall Connectivity Indices | These indices can capture the degree of branching and overall topology, which can indirectly influence reactivity. |
Interactive Data Table: Example of a Simple MLR-QSAR Equation for Reactivity
R² = 0.88
Q² = 0.75
Note: This equation is a hypothetical example to illustrate the form of a QSAR model. k_rel represents the relative rate constant for a given reaction. R² is the coefficient of determination for the training set, and Q² is the cross-validated R².
By applying these computational methodologies, a deeper understanding of the conformational behavior, solvent interactions, and chemical reactivity of this compound can be achieved, guiding further experimental investigations and potential applications.
Advanced Spectroscopic and Analytical Characterization Methodologies for 11 Chloro 6,11 Dihydrodibenz B,e Thiepin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 11-Chloro-6,11-dihydrodibenz[b,e]thiepin. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the aromatic protons on the two benzene (B151609) rings typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The protons of the methylene (B1212753) group (C6) would likely resonate as two distinct signals (diastereotopic protons) due to the chiral center at C11, appearing as doublets of doublets (an AX system) in the δ 3.5-4.5 ppm region. The single proton at the chiral center (C11), being adjacent to both a chlorine atom and a sulfur atom, as well as being benzylic, is expected to appear as a singlet further downfield, potentially in the δ 5.5-6.5 ppm range.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The aromatic carbons would appear in the typical δ 120-145 ppm region. The methylene carbon at C6 would be expected around δ 35-45 ppm. The carbon atom bearing the chlorine (C11) would be significantly shifted downfield due to the electronegativity of the halogen, likely appearing in the δ 60-70 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.0 (m) | 120 - 135 |
| Aromatic C (quaternary) | - | 135 - 145 |
| CH₂ (C6) | 3.5 - 4.5 (2H, AX system) | 35 - 45 |
| CHCl (C11) | 5.5 - 6.5 (1H, s) | 60 - 70 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is critical for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).
The fragmentation pattern in electron impact (EI) mass spectrometry provides valuable structural information. libretexts.org Key fragmentation pathways for this compound would likely include:
Loss of Chlorine: A primary fragmentation would be the cleavage of the C-Cl bond, resulting in a prominent [M-Cl]⁺ peak, which would form a stable benzylic carbocation.
Ring Cleavage: The seven-membered thiepin ring can undergo cleavage. This could involve the loss of the CH₂S fragment or other rearrangements.
Formation of Dibenzothiophene (B1670422) Ion: Rearrangement and loss of C₂H₂Cl could lead to the formation of the stable dibenzothiophene radical cation.
The analysis of these fragments helps to piece together the structure of the parent molecule. libretexts.orgyoutube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing the vibrational modes of the molecule. mdpi.com
For this compound, the IR spectrum would exhibit characteristic absorption bands. libretexts.org
Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) corresponding to the CH₂ group.
C=C Aromatic Ring Stretching: Bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
C-S Stretch: Weak absorptions in the 600-700 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-S bond may show strong signals in the Raman spectrum. researchgate.net
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
| C-S | Stretch | 600 - 700 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would precisely determine the bond lengths, bond angles, and the conformation of the tricyclic system. For the related compound Dibenzo[b,e]thiepin-11(6H)-one, X-ray studies have shown that the seven-membered thiepin ring adopts a distorted boat conformation. researchgate.netresearchgate.net It is highly probable that this compound would adopt a similar conformation to minimize steric strain. The analysis would also reveal the dihedral angle between the two benzene rings, which is a key structural parameter of this class of compounds. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
The presence of a chiral center at the C11 position means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying these stereoisomers. mdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net
Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum with that predicted by quantum-chemical calculations, the absolute configuration (R or S) of a given enantiomer can be determined. nih.gov This technique is essential for the stereochemical evaluation of chiral drugs and intermediates. nih.govrsc.org
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing mixtures containing its derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the compound from starting materials, byproducts, and degradation products. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, would be a standard method for purity analysis. A UV detector would be suitable for detection, given the strong UV absorbance of the aromatic rings. Chiral HPLC, using a stationary phase with a chiral selector, could be employed to separate the R and S enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for thermally stable and volatile compounds. It can be used to identify and quantify impurities in a sample of this compound, with the mass spectrometer providing structural information about each separated component.
Structure Reactivity Relationships and Design Principles in 11 Chloro 6,11 Dihydrodibenz B,e Thiepin Chemistry
Influence of Substituents on the Reactivity at the C-11 Position
The C-11 position of 11-Chloro-6,11-dihydrodibenz[b,e]thiepin is a benzylic carbon, and the chlorine atom serves as a good leaving group in nucleophilic substitution reactions. The reactivity of this position can be significantly modulated by the presence of substituents on the two aromatic rings. These substituents can exert their influence through inductive and resonance effects, thereby stabilizing or destabilizing the transition states of nucleophilic substitution reactions.
Nucleophilic substitution at the C-11 position can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the substituents.
S(_N)1 Mechanism: This mechanism involves the formation of a carbocation intermediate at the C-11 position. Electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups on the aromatic rings can stabilize this carbocation through resonance and inductive effects. This stabilization lowers the activation energy for the formation of the carbocation, thus accelerating the rate of S(_N)1 reactions.
S(_N)2 Mechanism: This mechanism involves a backside attack by a nucleophile on the C-11 carbon, leading to a pentacoordinate transition state. Electron-withdrawing groups (EWGs) such as nitro (-NO(_2)) or cyano (-CN) groups on the aromatic rings can increase the electrophilicity of the C-11 carbon, making it more susceptible to nucleophilic attack. This would favor the S(_N)2 pathway. Conversely, bulky substituents near the C-11 position could sterically hinder the approach of the nucleophile, disfavoring the S(_N)2 mechanism.
| Substituent (at para-position) | Electronic Effect | Predicted Effect on SN1 Reactivity | Predicted Effect on SN2 Reactivity |
|---|---|---|---|
| -OCH3 | Strongly Electron-Donating | Significant Increase | Decrease |
| -CH3 | Weakly Electron-Donating | Increase | Slight Decrease |
| -H | Neutral | Baseline | Baseline |
| -Cl | Weakly Electron-Withdrawing | Decrease | Slight Increase |
| -NO2 | Strongly Electron-Withdrawing | Significant Decrease | Significant Increase |
Stereoelectronic Effects in the Thiepin Ring System
The seven-membered thiepin ring in 6,11-dihydrodibenz[b,e]thiepin is not planar and adopts a flexible conformation. X-ray crystallographic studies on the analogous 6,11-dihydro-dibenz[b,e]oxepin-11-one have shown that the seven-membered ring adopts a twist-boat conformation nih.gov. It is highly probable that the thiepin ring in this compound also adopts a similar conformation. This non-planar geometry has significant stereoelectronic implications for the reactivity at the C-11 position.
Stereoelectronic effects arise from the spatial arrangement of orbitals and can influence the stability of transition states and the stereochemical outcome of reactions. In the context of nucleophilic substitution at C-11, the orientation of the C-Cl bond relative to the rest of the ring system is crucial. The approach of a nucleophile will be influenced by the conformation of the thiepin ring. For an S(_N)2 reaction, the nucleophile must approach from the side opposite to the leaving group (backside attack). The accessibility of this trajectory will be dependent on the ring's conformation.
Furthermore, the alignment of the C-S bond's sigma orbitals and the p-orbitals of the aromatic rings with the developing p-orbital on C-11 in an S(_N)1 transition state can influence carbocation stability. Hyperconjugative interactions between adjacent C-H or C-S bonds and the empty p-orbital of the carbocation can provide additional stabilization. The specific conformation of the thiepin ring will dictate the efficiency of these orbital overlaps.
Rational Design of Novel Dibenz[b,e]thiepin Scaffolds for Synthetic Utility
The dibenz[b,e]thiepin framework serves as a versatile scaffold for the development of new molecules with tailored properties. The rational design of novel scaffolds based on this structure for synthetic utility involves strategic modifications to the core ring system to introduce new functionalities or to control reactivity and stereochemistry.
One approach is the introduction of functional groups at specific positions on the aromatic rings that can serve as handles for further chemical transformations. For example, introducing a bromo or iodo substituent would allow for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.
Another design principle involves modifying the thiepin ring itself. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and the geometry of the ring system. A sulfone group, being strongly electron-withdrawing, would increase the acidity of the adjacent C-6 methylene (B1212753) protons, opening up possibilities for new reactions at this position.
The synthesis of various derivatives often starts from 6,11-dihydrodibenzo[b,e]thiepin-11-one, which can be prepared by the cyclization of 2-(phenylthiomethyl)benzoic acid researchgate.net. This ketone is a key intermediate that can be converted to the corresponding alcohol, 6,11-dihydrodibenzo[b,e]thiepin-11-ol, by reduction with sodium borohydride (B1222165) prepchem.com. The alcohol can then be converted to the 11-chloro derivative. This synthetic route allows for the introduction of a wide range of substituents at the C-11 position.
Predictive Models for Chemical Transformations
While specific predictive models for the chemical transformations of this compound are not extensively documented in the literature, computational chemistry offers powerful tools for this purpose. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the reaction pathways of nucleophilic substitution at the C-11 position.
Such computational studies can provide valuable insights into:
Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, it is possible to determine whether an S(_N)1 or S(_N)2 mechanism is more favorable under specific conditions.
Substituent Effects: The influence of different substituents on the reaction barriers can be systematically investigated, allowing for the prediction of their activating or deactivating effects.
Stereoselectivity: The conformational landscape of the thiepin ring and the transition states can be explored to predict the stereochemical outcome of reactions.
These computational models can guide the rational design of new derivatives and optimize reaction conditions, thereby accelerating the discovery of novel compounds with desired properties.
Design of Probes for Mechanistic Studies
To experimentally elucidate the mechanisms of reactions involving the this compound scaffold, specifically designed molecular probes can be synthesized. These probes are derivatives of the parent compound that contain features that allow for the tracking of the reaction progress or the identification of key intermediates.
One common approach is the use of isotopically labeled compounds. For example, synthesizing a derivative with a ¹³C label at the C-11 position would allow for the use of ¹³C NMR spectroscopy to follow the fate of this carbon during a reaction.
Another strategy involves the introduction of "reporter" groups. A fluorescent group attached to the scaffold at a position remote from the reaction center could exhibit changes in its fluorescence properties depending on the chemical environment at the C-11 position, thus providing a real-time spectroscopic handle on the reaction.
Furthermore, by systematically varying the electronic properties of substituents on the aromatic rings and measuring the corresponding reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides valuable information about the charge development in the transition state, helping to distinguish between S(_N)1 and S(_N)2 mechanisms. A large negative ρ value would be indicative of a significant buildup of positive charge in the transition state, consistent with an S(_N)1 pathway.
Future Directions and Uncharted Territories in 11 Chloro 6,11 Dihydrodibenz B,e Thiepin Research
Exploration of Asymmetric Synthesis Routes
The development of enantiomerically pure compounds is a cornerstone of modern drug discovery. For 11-Chloro-6,11-dihydrodibenz[b,e]thiepin, which possesses a stereogenic center at the C11 position, the exploration of asymmetric synthesis routes is a critical and promising area of future research. The differential pharmacological activity of enantiomers is a well-established phenomenon, and accessing stereochemically pure forms of this compound could lead to the discovery of derivatives with improved therapeutic indices.
Future investigations are expected to focus on several key strategies:
Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts to induce enantioselectivity in the key bond-forming reactions of the thiepin ring is a primary area of interest. For instance, asymmetric intramolecular Friedel-Crafts-type cyclizations could be a viable approach.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the dibenzothiepin core is another potential strategy. This approach offers a direct way to introduce stereochemistry into the final molecule.
Enzymatic Resolutions: Biocatalysis presents an environmentally friendly and highly selective method for separating enantiomers. The use of lipases or other enzymes for the kinetic resolution of racemic this compound or its precursors could be a fruitful area of exploration.
| Potential Asymmetric Strategy | Key Features | Anticipated Challenges |
| Chiral Lewis Acid Catalysis | High enantioselectivity, broad substrate scope. | Catalyst loading, sensitivity to air and moisture. |
| Organocatalysis | Metal-free, environmentally benign. | Lower turnover numbers, longer reaction times. |
| Enzymatic Resolution | High selectivity, mild reaction conditions. | Substrate specificity, enzyme stability. |
Development of New Catalytic Transformations
Beyond asymmetric synthesis, the development of novel catalytic transformations for the functionalization of the this compound scaffold is a significant frontier. Modern catalytic methods can provide efficient and selective access to a diverse range of derivatives that would be difficult to synthesize using traditional methods.
Future research in this area will likely concentrate on:
C-H Activation/Functionalization: Directing group-assisted or un-directed C-H activation at various positions on the aromatic rings would enable the introduction of a wide array of functional groups. This would bypass the need for pre-functionalized starting materials and offer a more atom-economical approach to diversification.
Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Applying these methods to halogenated derivatives of this compound will be instrumental in creating libraries of new compounds for biological screening.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis can enable unique transformations under mild conditions. This could open up new avenues for the late-stage functionalization of the dibenzothiepin core.
Advanced Computational Predictions for Novel Reactivity
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital. Advanced computational methods can provide deep insights into the electronic structure and reactivity of 1-Chloro-6,11-dihydrodibenz[b,e]thiepin, guiding the design of new reactions and the prediction of their outcomes.
Future computational studies are expected to involve:
Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction mechanisms, predict transition state energies, and rationalize observed selectivities. This can help in optimizing reaction conditions and in the rational design of new catalysts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the flexible seven-membered thiepin ring and how these dynamics influence reactivity.
Quantum Machine Learning (QML): The integration of machine learning with quantum chemical calculations can accelerate the prediction of molecular properties and reactivity, enabling high-throughput screening of virtual compound libraries.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. |
| Molecular Dynamics (MD) | Analysis of conformational preferences, study of solvent effects. |
| Quantum Machine Learning (QML) | High-throughput screening of reactivity, prediction of reaction outcomes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic discoveries from the laboratory to larger-scale production is often a significant bottleneck. Flow chemistry and automated synthesis platforms offer solutions to these challenges by providing improved control over reaction parameters, enhanced safety, and the potential for high-throughput optimization.
The integration of these technologies into the synthesis of this compound derivatives could lead to:
Rapid Reaction Optimization: Automated platforms can systematically vary reaction parameters such as temperature, pressure, and reagent stoichiometry to quickly identify optimal conditions.
On-Demand Synthesis: Flow reactors can enable the on-demand synthesis of specific derivatives, which is particularly valuable for medicinal chemistry applications where small quantities of many different compounds are often required.
Access to Novel Reaction Space: The unique conditions achievable in flow reactors (e.g., high temperatures and pressures) can enable transformations that are difficult or impossible to perform in traditional batch reactors.
Application of Machine Learning in Reaction Prediction and Optimization
Machine learning (ML) is revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions based on large datasets of chemical reactions. researchgate.netrjptonline.org The application of ML to the chemistry of this compound represents a significant opportunity for future research.
Key areas where ML can make an impact include:
Retrosynthetic Analysis: ML models can be trained to propose synthetic routes to novel derivatives of this compound, accelerating the discovery of new synthetic pathways.
Reaction Yield Prediction: By analyzing existing reaction data, ML algorithms can predict the yield of a given reaction under specific conditions, helping chemists to prioritize experiments and optimize reaction parameters. rjptonline.org
Discovery of New Reactions: ML can be used to identify patterns and correlations in chemical data that may not be apparent to human chemists, potentially leading to the discovery of entirely new reactions and reactivity for the dibenzothiepin scaffold.
The development of sophisticated deep learning models, trained on vast chemical reaction databases, is a key aspect of this future direction. rsc.org These models can learn the complex rules of chemical reactivity and apply them to predict the outcomes of reactions involving novel substrates like this compound. researchgate.net
Q & A
Q. What are the established synthetic routes for 11-Chloro-6,11-dihydrodibenz[b,e]thiepin, and what methodological considerations are critical for reproducibility?
The synthesis typically involves a multi-step process starting with the dibenzothiepin core. Key steps include:
- Cyclization : Formation of the thiepin ring via Friedel-Crafts alkylation or photochemical methods.
- Chlorination : Introduction of chlorine at the 11-position using reagents like SOCl₂ or PCl₅ under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >98% purity.
Reproducibility hinges on controlling reaction temperatures (±2°C), moisture-free environments, and stoichiometric precision. Validate intermediates via -NMR and LC-MS at each stage .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₁ClS) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
- HPLC-PDA : Purity >98% via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Low aqueous solubility (0.04 g/L at 25°C) necessitates organic solvents (DMSO, THF) for in vitro assays. Pre-saturate buffers to avoid precipitation .
- Stability : Susceptible to photodegradation; store in amber vials at -20°C under inert gas. Monitor stability via UV-Vis spectroscopy (λmax ~270 nm) over 72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or pharmacological activities?
Discrepancies often arise from:
- Reaction conditions : Variations in catalysts (e.g., Lewis acids) or solvent purity. Validate protocols using controlled replicates and report detailed reaction parameters (e.g., degassing steps) .
- Biological assays : Differences in cell lines or receptor isoforms. Use standardized assays (e.g., NIH/3T3 for cytotoxicity) with positive controls (e.g., doxorubicin) .
- Statistical validation : Apply ANOVA with post-hoc tests to compare datasets and identify outliers .
Q. What computational methods are effective for predicting reactivity or binding modes of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin transporters) using GROMACS. Parameterize force fields with CHARMM36 .
- ADMET Prediction : Tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .
Q. What strategies optimize the synthesis of novel derivatives for structure-activity relationship (SAR) studies?
- Parallel synthesis : Use automated liquid handlers to vary substituents (e.g., halogenation, alkylation) on the dibenzothiepin scaffold .
- High-throughput screening (HTS) : Test derivatives against target panels (e.g., kinase inhibitors) using fluorescence polarization assays .
- Crystallographic analysis : Co-crystallize active derivatives with target proteins to guide rational design .
Q. How can researchers address conflicting data in toxicity profiles across studies?
- Dose-response validation : Replicate studies with harmonized dosing regimens (e.g., OECD Guidelines 423 for acute toxicity) .
- Metabolite profiling : Use LC-MS/MS to identify toxic intermediates (e.g., epoxide formation) and correlate with in vivo outcomes .
- Cross-species comparisons : Compare rodent and zebrafish models to assess translational relevance .
Methodological Best Practices
- Experimental Design : Follow factorial design (e.g., Box-Behnken) to optimize reaction parameters and minimize resource use .
- Data Reproducibility : Archive raw datasets in repositories like Zenodo and include detailed metadata (e.g., instrument calibration logs) .
- Ethical Compliance : Adhere to NIH guidelines for chemical safety and disposal, particularly for halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
